molecular formula C25H23ClN4O4 B2758586 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 946371-10-4

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2758586
CAS RN: 946371-10-4
M. Wt: 478.93
InChI Key: QGRYFCAAXVRJLS-UHFFFAOYSA-N
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Description

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound , due to its complex structure featuring 1,2,4-oxadiazole and acetamide groups, is of significant interest in synthetic organic chemistry. Its synthesis involves multi-step reactions, starting from various substituted or unsubstituted aromatic organic acids, through esterification, hydrazide formation, to the final oxadiazole-thiol compounds. These compounds are further reacted with chlorophenyl-acetamide derivatives in the presence of DMF and sodium hydride to achieve the target compound. The structural confirmation of these synthesized compounds employs NMR, IR, and mass spectral data, indicating the precision required in understanding the intricate molecular architecture of such compounds (Rehman et al., 2013).

Enzyme Inhibition Properties

Research into the biological activities of oxadiazole and acetamide derivatives has shown promising results, especially in enzyme inhibition. These compounds have been evaluated against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showcasing their potential in therapeutic applications due to their relative activity against these targets. This highlights the compound's significance in drug discovery, particularly in designing inhibitors for enzymes related to neurological disorders and inflammatory conditions (Rehman et al., 2013).

Anticancer Potential

The anticancer properties of these compounds, particularly those related to 1,2,4-oxadiazole and acetamide, have been explored through cytotoxicity screenings on various cancer cell lines, such as PANC-1, HepG2, and MCF7. These studies involve determining IC50 values to assess the efficacy of the compounds in inhibiting cancer cell growth. The results suggest that certain derivatives exhibit significant cytotoxic effects on specific cell lines, indicating their potential as leads in cancer therapy (Vinayak et al., 2014).

properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-14-8-9-20(33-4)19(10-14)27-21(31)13-30-16(3)11-15(2)22(25(30)32)24-28-23(29-34-24)17-6-5-7-18(26)12-17/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYFCAAXVRJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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